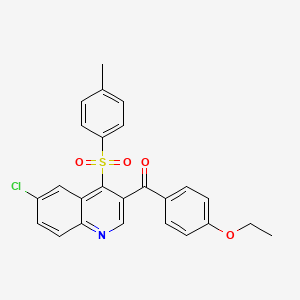

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Description

Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The compound 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline features a quinoline core substituted at positions 3, 4, and 4. The 4-methylbenzenesulfonyl group at position 4 is a hallmark of enzyme inhibitors, likely influencing steric and electronic interactions with biological targets .

Properties

IUPAC Name |

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBOYOLWHUIXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include 6-chloroquinoline and 4-ethoxybenzaldehyde. The tosylation of quinoline and subsequent condensation with 4-ethoxybenzaldehyde under acidic or basic conditions can yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a template for designing new therapeutic agents targeting specific diseases.

Industry

Industrially, 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Halogen and Alkoxy Substituents

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Substituents: 4-chlorophenyl (position 2), 4-methoxyphenyl (position 3), amino (position 4). Melting point: 223–225°C (ethanol). The methoxy group improves solubility compared to ethoxy, but ethoxy in the target compound may enhance hydrophobic interactions in biological systems .

Sulfonyl Group Variations

- 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline (6b) (): Substituents: 3-(4-chlorophenylsulfonyl), 8-acetamino. Synthesis: Sulfanyl-to-sulfonyl oxidation using magnesium monoperoxyphthalate.

Data Tables

Table 1: Comparative Analysis of Key Quinoline Derivatives

Biological Activity

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of 6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₁O₃S

- Molecular Weight : 357.86 g/mol

The compound features a chloro group, an ethoxybenzoyl moiety, and a methylbenzenesulfonyl group, which contribute to its potential biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study focusing on similar quinoline compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential for DNA replication.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline | E. coli | 32 µg/mL |

| 6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have shown that 6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. Additionally, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

Quinoline derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various quinoline derivatives, including our compound, against pathogenic bacteria. Results showed that modifications in the side chains significantly influenced antibacterial activity.

- Anticancer Research : A recent publication detailed the effects of several quinoline derivatives on cancer cell lines, emphasizing the role of structural diversity in enhancing cytotoxicity. The study highlighted that compounds with sulfonyl groups exhibited increased potency against breast cancer cells.

- Inflammation Model : In vivo studies using animal models demonstrated that treatment with the compound reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.